molecular formula C7H6BrNO B13594914 2-Bromo-6-(oxiran-2-yl)pyridine

2-Bromo-6-(oxiran-2-yl)pyridine

Cat. No.: B13594914
M. Wt: 200.03 g/mol
InChI Key: CKCOFAZPGAUMJA-UHFFFAOYSA-N
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Description

2-Bromo-6-(oxiran-2-yl)pyridine is an organic compound that features a bromine atom and an epoxide group attached to a pyridine ring. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(oxiran-2-yl)pyridine typically involves the bromination of 6-(oxiran-2-yl)pyridine. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(oxiran-2-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while ring-opening with an alcohol can produce a hydroxyalkylpyridine .

Mechanism of Action

The mechanism of action of 2-Bromo-6-(oxiran-2-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the epoxide group. The bromine atom can be easily substituted, allowing the compound to form new bonds with other molecules. The epoxide group is highly reactive and can undergo ring-opening reactions, leading to the formation of new functional groups .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H6BrNO

Molecular Weight

200.03 g/mol

IUPAC Name

2-bromo-6-(oxiran-2-yl)pyridine

InChI

InChI=1S/C7H6BrNO/c8-7-3-1-2-5(9-7)6-4-10-6/h1-3,6H,4H2

InChI Key

CKCOFAZPGAUMJA-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C2=NC(=CC=C2)Br

Origin of Product

United States

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